3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide

Medicinal Chemistry Solubility Membrane Permeability

3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide (CAS 1424397-79-4) is a substituted benzamide bearing a 3,4-dichloro substitution on the benzoyl ring and a chiral 4-hydroxybutan-2-yl side chain. With a molecular weight of 262.13 g·mol⁻¹, a calculated logP of 2.04, two hydrogen bond donors (amide NH and terminal OH), and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space that separates it from simpler N‑alkyl benzamides.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
Cat. No. B14914251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESCC(CCO)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NO2/c1-7(4-5-15)14-11(16)8-2-3-9(12)10(13)6-8/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
InChIKeyQWRVYQHOWJGDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide – Core Physicochemical Profile for Research Procurement


3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide (CAS 1424397-79-4) is a substituted benzamide bearing a 3,4-dichloro substitution on the benzoyl ring and a chiral 4-hydroxybutan-2-yl side chain . With a molecular weight of 262.13 g·mol⁻¹, a calculated logP of 2.04, two hydrogen bond donors (amide NH and terminal OH), and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space that separates it from simpler N‑alkyl benzamides . It is supplied as a research chemical with certified purity ≥98% .

Why 3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide Cannot Be Replaced by Unfunctionalized or Regioisomeric Analogs


Even ostensibly minor modifications to the benzamide scaffold—removal of the 4‑hydroxy group, alteration of alkyl‑chain branching, or repositioning of the hydroxyl group—profoundly alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability . The target compound combines a secondary alcohol and a chiral center in a single side chain; substituting it with N‑(butan‑2‑yl)‑3,4‑dichlorobenzamide (lacking the OH) or with the linear 3,4‑dichloro‑N‑(4‑hydroxybutyl)benzamide changes pharmacophore geometry, hydrogen‑bond potential, and chromatographic retention behavior, potentially invalidating biological activity observed with the parent molecule [1]. Without direct comparative biological data, generic substitution is scientifically unjustifiable.

3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Doubled Hydrogen‑Bond Donor Count Relative to Non‑Hydroxylated N‑(butan‑2‑yl) Analog

The target compound possesses two hydrogen‑bond donor (HBD) groups—the amide NH and the terminal 4‑hydroxy group—whereas its closest non‑hydroxylated analog, N‑(butan‑2‑yl)‑3,4‑dichlorobenzamide, contains only the amide NH [1]. This doubling of HBD count directly impacts aqueous solubility and passive membrane permeability, which are critical parameters in biological assay design and lead optimization.

Medicinal Chemistry Solubility Membrane Permeability

Doubled Hydrogen‑Bond Acceptor Count vs. Non‑Hydroxylated Analog Improves Solvation Capacity

The target compound has two hydrogen‑bond acceptor (HBA) sites (amide carbonyl oxygen and the 4‑hydroxy oxygen), whereas the non‑hydroxylated N‑(butan‑2‑yl)‑3,4‑dichlorobenzamide has only one HBA (amide carbonyl) [1]. The additional HBA site enhances solvation in aqueous media and can participate in key interactions with protein targets.

Drug Design Solubility Pharmacokinetics

Moderate Lipophilicity (logP 2.04) Balances Permeability and Solubility vs. Higher logP of Non‑Hydroxylated Analogs

The measured/calculated logP of 3,4‑dichloro‑N‑(4‑hydroxybutan‑2‑yl)benzamide is 2.04 , placing it in a favorable range for both membrane permeability and aqueous solubility. Non‑hydroxylated analogues of comparable scaffold typically exhibit logP values in the range 3.0–3.5, which can lead to poorer solubility, higher protein binding, and increased metabolic clearance [1].

Lipophilicity ADME Permeability

Chiral Center Enables Enantioselective Pharmacology; Absent in Linear 4‑Hydroxybutyl Regioisomer

The butan‑2‑yl side chain of the target compound contains a single asymmetric carbon (C‑2 of the butyl chain), giving rise to (R)‑ and (S)‑enantiomers . By contrast, the linear regioisomer 3,4‑dichloro‑N‑(4‑hydroxybutyl)benzamide is achiral. The presence of chirality allows enantioselective synthesis, chiral chromatographic separation, and investigation of stereospecific biological activity [1].

Chiral Chemistry Enantioselectivity Metabolism

Optimal Application Scenarios for 3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide Based on Quantitative Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Dual H‑Bond Donor/Acceptor Functionality

The compound's two HBD and two HBA groups, combined with a moderate logP of 2.04, make it a suitable scaffold for fragment‑based drug discovery or lead optimization programs that require balanced solubility and permeability . The hydroxyl group offers a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) without sacrificing hydrogen‑bonding capacity.

Enantioselective Pharmacology and Chiral Metabolite Studies

With its single asymmetric center, 3,4‑dichloro‑N‑(4‑hydroxybutan‑2‑yl)benzamide can be employed as a racemic probe or resolved into pure enantiomers for stereospecific pharmacology investigations . This is particularly relevant for academic groups and pharmaceutical companies exploring chirality‑dependent differences in target binding, metabolism, or toxicity, where achiral analogs cannot provide the necessary stereochemical discrimination.

Physicochemical Standard for Method Development in Chiral and Reverse‑Phase Chromatography

The combination of moderate lipophilicity, dual hydrogen‑bonding capacity, and a chiral center makes this benzamide a valuable test compound for developing and validating chiral HPLC or SFC methods, as well as for calibrating logP retention indices in reverse‑phase systems . Its distinct retention behavior relative to non‑hydroxylated or linear analogs allows robust method specificity testing.

In Vitro Solubility‑Optimized Assays Where Non‑Hydroxylated Analogs Precipitate

The lower logP (2.04 vs. >3.0 for non‑hydroxylated analogs) and additional HBD/HBA groups confer superior aqueous solubility, reducing the need for DMSO or other co‑solvents in cell‑based or biochemical assays . This directly addresses a common failure mode in early‑stage screening where hydrophobic compounds precipitate, leading to false negatives or underestimation of potency.

Quote Request

Request a Quote for 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.